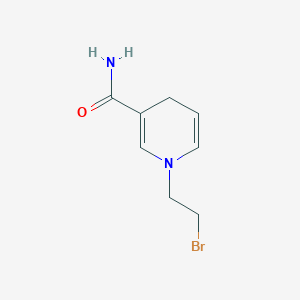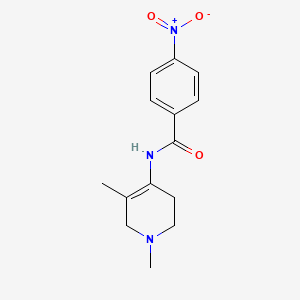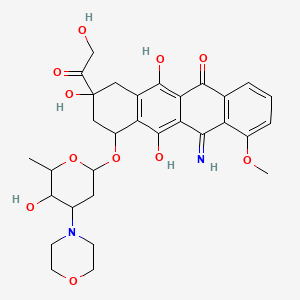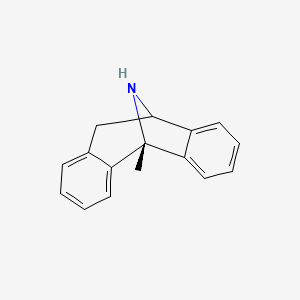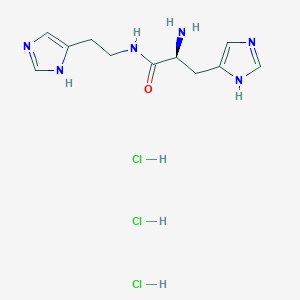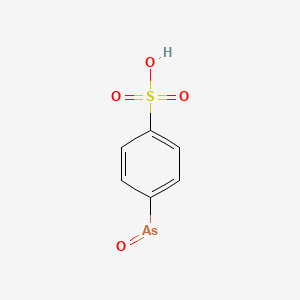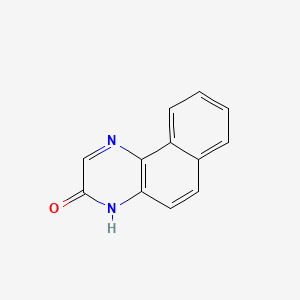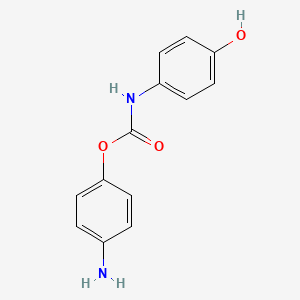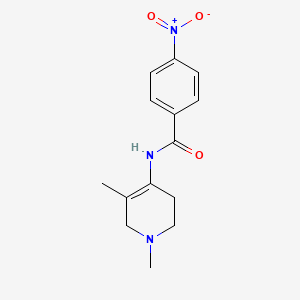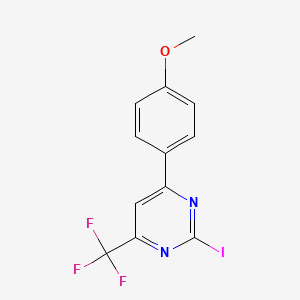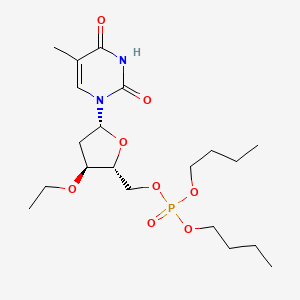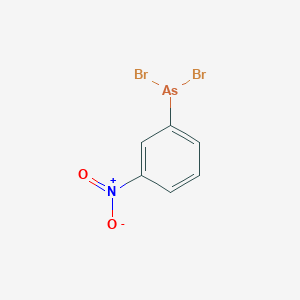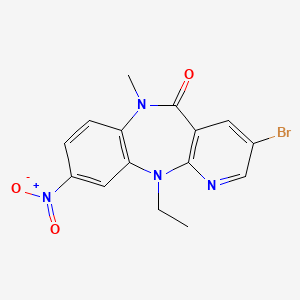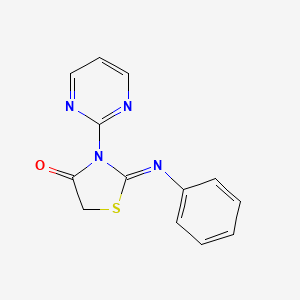
(2Z)-2-(Phenylimino)-3-pyrimidin-2-yl-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-2-(Phenylimino)-3-pyrimidin-2-yl-1,3-thiazolidin-4-one is a heterocyclic compound that contains a thiazolidinone ring fused with a pyrimidine ring and a phenylimino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(Phenylimino)-3-pyrimidin-2-yl-1,3-thiazolidin-4-one typically involves the condensation of a pyrimidine derivative with a thiazolidinone precursor. One common method involves the reaction of 2-aminopyrimidine with phenyl isothiocyanate to form the intermediate, which is then cyclized to produce the desired compound. The reaction conditions often include the use of solvents like ethanol or acetonitrile and may require heating to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(2Z)-2-(Phenylimino)-3-pyrimidin-2-yl-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, (2Z)-2-(Phenylimino)-3-pyrimidin-2-yl-1,3-thiazolidin-4-one serves as a versatile intermediate for the synthesis of more complex molecules
Biology and Medicine
This compound has shown potential as a pharmacophore in medicinal chemistry. It exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers are exploring its use in drug design and development, particularly for targeting specific enzymes and receptors.
Industry
In the material science field, this compound is being investigated for its potential use in the development of organic semiconductors and light-emitting diodes (OLEDs). Its ability to form self-assembled monolayers on surfaces makes it a candidate for various industrial applications.
Mecanismo De Acción
The mechanism of action of (2Z)-2-(Phenylimino)-3-pyrimidin-2-yl-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). In cancer research, it is believed to induce apoptosis in cancer cells by interacting with specific signaling pathways and proteins involved in cell proliferation and survival.
Comparación Con Compuestos Similares
Similar Compounds
(2Z)-2-(Phenylimino)-3-pyrimidin-2-yl-1,3-thiazolidin-4-one: shares structural similarities with other thiazolidinone derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its fused pyrimidine-thiazolidinone structure, which imparts distinct chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
58930-42-0 |
|---|---|
Fórmula molecular |
C13H10N4OS |
Peso molecular |
270.31 g/mol |
Nombre IUPAC |
2-phenylimino-3-pyrimidin-2-yl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C13H10N4OS/c18-11-9-19-13(16-10-5-2-1-3-6-10)17(11)12-14-7-4-8-15-12/h1-8H,9H2 |
Clave InChI |
UEHMMMQKAPTUHW-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)N(C(=NC2=CC=CC=C2)S1)C3=NC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


